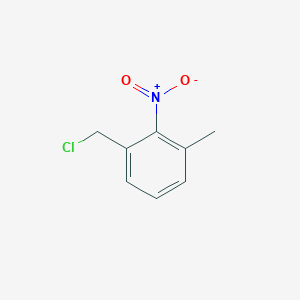

1-(Chloromethyl)-3-methyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOAMCBHOMXOPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544159 | |

| Record name | 1-(Chloromethyl)-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70018-11-0 | |

| Record name | 1-(Chloromethyl)-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Chloromethyl)-3-methyl-2-nitrobenzene (CAS 70018-11-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and fine chemical synthesis, substituted nitroaromatic compounds are foundational building blocks. Their rich and tunable reactivity, governed by the interplay of electron-withdrawing nitro groups and other substituents, makes them invaluable synthons for the construction of complex molecular architectures. This guide focuses on a specific, yet important, member of this class: 1-(Chloromethyl)-3-methyl-2-nitrobenzene (CAS 70018-11-0).

The purpose of this document is to provide a comprehensive technical overview for researchers and professionals working with or considering the use of this compound. We will delve into its physicochemical properties, explore its synthesis and reactivity, discuss relevant analytical methodologies, and touch upon its potential applications, particularly in the realm of drug discovery. It is important to note that while extensive data exists for many of its isomers, specific experimental values for 1-(Chloromethyl)-3-methyl-2-nitrobenzene are not always readily available in the public domain. Therefore, this guide will also draw upon established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded perspective. Our aim is to equip you with the necessary knowledge to handle, utilize, and innovate with this versatile chemical entity.

Section 1: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. These parameters influence everything from reaction kinetics to formulation and bioavailability.

Structural and General Properties

1-(Chloromethyl)-3-methyl-2-nitrobenzene is a substituted toluene derivative. The presence of a chloromethyl group, a methyl group, and a nitro group on the benzene ring gives rise to its characteristic reactivity.

| Property | Value | Source |

| CAS Number | 70018-11-0 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| IUPAC Name | 1-(chloromethyl)-3-methyl-2-nitrobenzene | [1] |

| Synonyms | 2-nitro-3-methyl benzyl chloride, 3-(chloromethyl)-2-nitrotoluene | [1] |

Predicted and Estimated Physical Properties

Direct experimental data for the physical properties of 1-(Chloromethyl)-3-methyl-2-nitrobenzene is limited. However, we can infer likely characteristics based on its structure and data from its isomers. For instance, the isomer 2-nitrobenzyl chloride has a melting point of 46-48 °C and a boiling point of 127-133 °C at 10 mmHg. Another isomer, 1-(chloromethyl)-3-nitrobenzene, has a reported melting point of 44-46 °C.[2] This suggests that 1-(Chloromethyl)-3-methyl-2-nitrobenzene is likely a low-melting solid or a high-boiling liquid at room temperature.

| Property | Estimated Value | Notes |

| Melting Point | ~40-50 °C | Based on isomers. |

| Boiling Point | > 250 °C (at atmospheric pressure) | High boiling point is expected due to the molecular weight and polar nitro group. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The non-polar benzene ring and chloromethyl group, combined with the polar nitro group, suggest this solubility profile. |

| XLogP3 | 3 | [1] |

Section 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a compound are key to its utility.

Proposed Synthetic Pathway

A plausible synthetic route to 1-(Chloromethyl)-3-methyl-2-nitrobenzene would likely start from (3-methyl-2-nitrophenyl)methanol. This precursor could be subjected to chlorination, for example, by treatment with thionyl chloride (SOCl₂) or concentrated hydrochloric acid, analogous to the synthesis of its isomer, 1-(chloromethyl)-3-nitrobenzene.[2]

Sources

2-Nitro-3-methylbenzyl chloride chemical structure and molecular weight

An In-depth Technical Guide to 2-Nitro-3-methylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-3-methylbenzyl chloride (also known as 2-Methyl-3-nitrobenzyl chloride), a key chemical intermediate in organic synthesis. The document details its chemical structure, molecular weight, and other critical physicochemical properties. Furthermore, it explores its synthesis, reactivity, and significant applications, particularly its role as a versatile building block in the development of complex molecular architectures. Safety protocols, handling procedures, and storage requirements are also rigorously detailed to ensure safe and effective laboratory use. This guide is intended to serve as an essential resource for professionals engaged in chemical research and pharmaceutical development.

Introduction

2-Nitro-3-methylbenzyl chloride, with CAS Number 60468-54-4, is a substituted aromatic compound that serves as a valuable precursor in various synthetic pathways.[1][2] Its structure, which incorporates a reactive benzyl chloride moiety, an electron-withdrawing nitro group, and a methyl group, provides a unique combination of reactivity and steric influence. These features make it a strategic starting material for introducing a 2-nitro-3-methylbenzyl group into a target molecule. This functionality is particularly relevant in the synthesis of heterocyclic compounds and other complex organic structures that are often the focus of medicinal chemistry and materials science. This guide will provide the in-depth technical knowledge required to effectively and safely utilize this important chemical reagent.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in experimental design. 2-Nitro-3-methylbenzyl chloride is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder.[3]

Chemical Structure and Molecular Data

The core of the molecule is a benzene ring substituted at positions 1, 2, and 3. A chloromethyl group (-CH₂Cl) is located at position 1, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 3.

-

IUPAC Name: 1-(chloromethyl)-2-methyl-3-nitrobenzene[4]

The diagram below illustrates the connectivity of the primary functional groups within the molecule.

Tabulated Physical Properties

The following table summarizes key quantitative data for 2-Nitro-3-methylbenzyl chloride.

| Property | Value | Source(s) |

| CAS Number | 60468-54-4 | [1][2][4][5] |

| Molecular Weight | 185.61 g/mol | [1][2][4][5] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Melting Point | 43-46 °C (lit.) | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Purity | Typically ≥97% (GC) | [1][4] |

Synthesis and Reactivity

Synthetic Pathways

Causality in Experimental Choices:

-

Initiator: The reaction is typically initiated using UV light or a radical initiator like AIBN (Azobisisobutyronitrile). This is necessary to generate the chlorine radicals that selectively abstract a benzylic hydrogen over an aromatic one.

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is often preferred in laboratory settings over chlorine gas for better control and safety.

-

Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or benzene is used to dissolve the reactants without participating in the reaction.

The workflow for this synthesis is depicted below.

Experimental Protocol: Nucleophilic Substitution

This section provides a representative, self-validating protocol for the Sₙ2 reaction of 2-Nitro-3-methylbenzyl chloride with a generic primary amine (R-NH₂).

Objective: To synthesize N-(2-Nitro-3-methylbenzyl)-R-amine.

Materials:

-

2-Nitro-3-methylbenzyl chloride (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (solvent)

-

Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Nitro-3-methylbenzyl chloride (1.0 eq) and the chosen solvent (e.g., Acetonitrile). Stir until fully dissolved.

-

Addition of Reagents: Add the primary amine (1.1 eq) to the solution. Subsequently, add the base (e.g., Triethylamine, 1.5 eq). The base is critical to neutralize the HCl byproduct generated during the reaction, driving it to completion.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot is consumed.

-

Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-Nitro-3-methylbenzyl)-R-amine.

Safety, Handling, and Storage

2-Nitro-3-methylbenzyl chloride is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: It is classified as corrosive and causes severe skin burns and eye damage. [1][3][4]It is also a lachrymatory agent, meaning it can cause tearing. [1][2]Inhalation may cause respiratory irritation. [6][7]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a face shield. [1]Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. A lab coat is mandatory.

-

Handling: Avoid all contact with skin and eyes. Do not breathe dust. Keep away from heat, sparks, and open flames. [6][8]* First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water for at least 15 minutes. [8] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4][8] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [3] * Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for corrosive materials. [1][6]It is moisture-sensitive and should be stored under an inert gas.

-

Conclusion

2-Nitro-3-methylbenzyl chloride is a highly functionalized and reactive intermediate with significant potential in synthetic organic chemistry. Its defined structure and predictable reactivity make it a valuable tool for researchers and drug development professionals. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory to construct novel and complex molecular entities.

References

- Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193–201.

- European Patent Office. (1987). A process for preparing substituted benzotrichloride compounds (EP 0150169 B1).

-

PrepChem.com. (n.d.). Preparation of 2-Nitro-3-Methylbenzotrichloride. Retrieved from [Link]

-

Filo. (2025, December 20). The decreasing order of reactivity of the following compounds towards nucleophilic substitution (SN²). Retrieved from [Link]

-

Fisher Scientific. (2024, January 28). SAFETY DATA SHEET: 3-Methylbenzyl chloride. Retrieved from [Link]

- Zhang, K. M. (2007). Selective nitration of benzyl chloride and its application nitrobenzaldehyde synthesis (Master's thesis, Nanjing University of Technology and Engineering).

- Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Chemistry, 1(2), 263-275.

- Vinatoru, M. (2001). Benzoyl chloride reaction with nitrobenzene. An unusual presonications effect. Revista de Chimie, 52(4), 177-182.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Synthesis of Heterocyclic Compounds Using 4-(Methylamino)-3-nitrobenzoyl chloride.

- Google Patents. (n.d.). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.

Sources

- 1. 2-甲基-3-硝基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Methyl-3-nitrobenzyl chloride | 60468-54-4 [chemicalbook.com]

- 3. 2-Methyl-3-nitrobenzyl Chloride | 60468-54-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Methyl-3-nitrobenzyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 5. CAS 60468-54-4 | 4754-5-X2 | MDL MFCD00007165 | 2-Methyl-3-nitrobenzyl chloride | SynQuest Laboratories [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.ie [fishersci.ie]

Difference between 2-nitro-3-methylbenzyl chloride and 2-methyl-3-nitrobenzyl chloride

The following technical guide details the structural, synthetic, and functional differences between 2-nitro-3-methylbenzyl chloride and 2-methyl-3-nitrobenzyl chloride .

Executive Summary

In the development of immunomodulatory drugs (IMiDs) such as Lenalidomide and Pomalidomide , the precise arrangement of substituents on the benzene ring is critical for pharmacological activity. This guide differentiates two isomeric building blocks:

-

Compound A: 2-nitro-3-methylbenzyl chloride (also known as 3-methyl-2-nitrobenzyl chloride).

-

Compound B: 2-methyl-3-nitrobenzyl chloride (CAS 60468-54-4 ).[1][2][3]

While chemically similar, Compound B is the industrially significant isomer, serving as a key scaffold for the phthalimide core of Lenalidomide. Compound A typically arises as a regioisomeric impurity or a specialized reagent for alternative scaffolds. The primary distinction lies in the ortho-effect : Compound A possesses a bulky nitro group ortho to the reactive chloromethyl center, significantly altering its steric and electronic profile compared to Compound B.

Structural & Electronic Analysis

The reactivity of benzyl chlorides is governed by the stability of the transition state during nucleophilic substitution (

Comparative Properties Table

| Feature | Compound A (2-nitro-3-methyl...) | Compound B (2-methyl-3-nitro...) |

| IUPAC Name | 1-(chloromethyl)-3-methyl-2-nitrobenzene | 1-(chloromethyl)-2-methyl-3-nitrobenzene |

| CAS Number | Rare / Custom Synthesis | 60468-54-4 |

| Ortho Substituent | Nitro ( | Methyl ( |

| Meta Substituent | Methyl ( | Nitro ( |

| Steric Hindrance | High (Bulky | Moderate ( |

| Electronic Effect | Strong deactivation (Ortho-Nitro EWG) | Moderate deactivation (Meta-Nitro EWG) |

| Primary Application | Research / Impurity Standard | Lenalidomide Intermediate |

Structural Visualization (DOT)

The following diagram illustrates the positional isomerism and the steric environment of the chloromethyl group.

Caption: Structural comparison highlighting the steric crowding of the reactive center in Compound A versus the accessible center in Compound B.

Synthetic Pathways & Manufacturing[6]

The synthesis of these isomers diverges at the precursor stage. Understanding this is crucial for sourcing and impurity control.

Route A: Symmetric Precursor (Compound A)

Precursor: 2-Nitro-m-xylene (1,3-dimethyl-2-nitrobenzene).

-

Mechanism: Radical chlorination (using

or NBS). -

Regioselectivity: The precursor is symmetric. Both methyl groups are chemically equivalent (ortho to nitro).

-

Outcome: Chlorination yields a single mono-chlorinated product: 2-nitro-3-methylbenzyl chloride .

-

Note: Despite the symmetry, the reaction is sluggish due to the electron-withdrawing nitro group deactivating the radical mechanism.

Route B: Asymmetric Precursor (Compound B)

Precursor: 2,3-Dimethylnitrobenzene (3-nitro-o-xylene).

-

Mechanism: Radical chlorination.[5]

-

Regioselectivity: The precursor has two distinct methyl groups:

-

C-1 Methyl: Meta to the nitro group.

-

C-2 Methyl: Ortho to the nitro group.

-

-

Outcome: The C-1 methyl is less deactivated (meta) and sterically more accessible than the C-2 methyl. Radical abstraction preferentially occurs here, yielding 2-methyl-3-nitrobenzyl chloride as the major product.

Caption: Divergent synthesis routes. Compound A arises from a symmetric precursor, while Compound B requires regioselective chlorination of an asymmetric precursor.

Application in Drug Development (Lenalidomide)[7]

Compound B (2-methyl-3-nitrobenzyl chloride) is the biologically relevant isomer for the synthesis of Lenalidomide and related glutarimide derivatives.

The Lenalidomide Scaffold

Lenalidomide contains a 4-amino-1-oxo-isoindoline core. The synthesis typically proceeds via a 2-methyl-3-nitrobenzoate intermediate.

-

Role of Compound B: It serves as a "benzyl halide" equivalent to the benzoate ester. In convergent synthesis, it can be used to alkylate the glutarimide ring or be oxidized to the corresponding benzoic acid/ester.

-

Criticality: Using Compound A would result in a regioisomer where the amino group (reduced from nitro) and the anchor point (methyl/methylene) are swapped, leading to a biologically inactive or toxic analogue.

Impurity Management

In the GMP manufacturing of Compound B, traces of the other regioisomer (from non-selective chlorination) must be monitored.

-

Limit: Typically <0.10% by HPLC.

-

Detection: The two isomers have distinct retention times due to the polarity difference caused by the ortho-nitro vs. meta-nitro dipole moment.

Experimental Protocols

Handling & Safety (Lachrymators)

Both compounds are potent lachrymators and alkylating agents.

-

Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood.

-

Decontamination: Use a solution of 10% sodium thiosulfate and 2% sodium bicarbonate to neutralize spills (converts the alkyl chloride to a non-volatile thiosulfate adduct).

Analytical Differentiation (HPLC Method)

To validate the identity of the isomer, use the following generic HPLC parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Nitro group absorbance).

-

Expected Result:

-

Compound A (Ortho-Nitro): Elutes earlier (more polar due to ortho-dipole compression).

-

Compound B (Meta-Nitro): Elutes later (more lipophilic).

-

Synthesis Validation (Self-Validating Step)

When synthesizing Compound B from 2,3-dimethylnitrobenzene:

-

Monitor: Proton NMR (

-NMR) in -

Diagnostic Signal:

-

Look for the benzylic

singlet. -

Compound B:

ppm. -

Precursor: Methyl singlets at

ppm. -

Validation: Integration of the

peak against the remaining aromatic protons confirms mono-chlorination and regioselectivity.

-

References

-

Sigma-Aldrich. (2025). Product Specification: 2-Methyl-3-nitrobenzyl chloride (CAS 60468-54-4).[1][2][3] Retrieved from

-

PubChem. (2025).[6] Compound Summary: 2-Methyl-3-nitrobenzyl chloride.[1][2][7] Retrieved from

-

PrepChem. (n.d.).[5] Synthesis of 2-nitro-3-methyl benzotrichloride. Retrieved from

- Muller, G. et al. (1999). Process for the preparation of substituted benzotrichlorides. US Patent 4,065,477.

-

ChemicalBook. (2025). 3-methyl-2-nitrobenzyl chloride Properties and Suppliers. Retrieved from

Sources

- 1. 60468-54-4|2-Methyl-3-nitrobenzyl chloride|BLD Pharm [bldpharm.com]

- 2. 2-Methyl-3-nitrobenzyl Chloride | 60468-54-4 | TCI AMERICA [tcichemicals.com]

- 3. 2-Methyl-3-nitrobenzyl chloride | 60468-54-4 [chemicalbook.com]

- 4. The decreasing order of reactivity of the following compounds towards nuc.. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. 2-甲基-3-硝基苄氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

Introduction: The Significance of Solubility for 1-(Chloromethyl)-3-methyl-2-nitrobenzene

An In-Depth Technical Guide to the Solubility of 1-(Chloromethyl)-3-methyl-2-nitrobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 1-(Chloromethyl)-3-methyl-2-nitrobenzene in various organic solvents. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the dissolution process for this compound. This document emphasizes the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and offers insights into interpreting the resulting data.

1-(Chloromethyl)-3-methyl-2-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes[1]. The successful design and optimization of synthetic routes, purification processes (such as crystallization), and formulation development are critically dependent on a thorough understanding of its solubility in different organic solvents[2]. Solubility data informs the choice of reaction media, the efficiency of extraction and purification steps, and the bioavailability of potential active pharmaceutical ingredients derived from this intermediate. This guide will provide the foundational knowledge and practical steps to characterize the solubility of this compound.

Physicochemical Characterization and Predicted Solubility Profile

The molecular structure of 1-(Chloromethyl)-3-methyl-2-nitrobenzene dictates its interactions with various solvents. A qualitative prediction of its solubility can be made by analyzing its key structural features.

Table 1: Predicted Physicochemical Properties of 1-(Chloromethyl)-3-methyl-2-nitrobenzene

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H8ClNO2 | Based on its chemical structure[3]. |

| Molecular Weight | 185.61 g/mol | Calculated from the molecular formula[3]. |

| Polarity | Polar Aprotic | The nitro group and chloromethyl group are strong electron-withdrawing groups, creating a significant dipole moment. The absence of acidic protons makes it aprotic. |

| Hydrogen Bond Donor | No | There are no hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen. |

| Hydrogen Bond Acceptor | Yes | The oxygen atoms of the nitro group can act as hydrogen bond acceptors. |

Based on these characteristics, a qualitative solubility profile can be predicted based on the "like dissolves like" principle.

Table 2: Predicted Qualitative Solubility of 1-(Chloromethyl)-3-methyl-2-nitrobenzene in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | High | The polarity of these solvents matches that of the solute, facilitating strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | While the solute cannot donate hydrogen bonds, it can accept them from the solvent. The overall polarity match is good. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Moderate | The presence of the benzene ring provides some non-polar character, allowing for some interaction with non-polar solvents, but the strong polar groups will limit solubility. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a similar polarity and can effectively solvate the polar functional groups of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | These solvents have moderate polarity and can engage in dipole-dipole interactions. |

The Thermodynamic Landscape of Dissolution

The dissolution of a crystalline solid like 1-(Chloromethyl)-3-methyl-2-nitrobenzene into a solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing (ΔG_mix)[4]. The process is spontaneous if ΔG_mix is negative. This can be understood by considering the interplay of enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing, as described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

The overall dissolution process can be conceptualized as two main steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together. This is an endothermic process (ΔH_lattice > 0).

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules. This is an exothermic process (ΔH_solvation < 0).

The enthalpy of mixing is the net result of these two processes: ΔH_mix = ΔH_lattice + ΔH_solvation .

The entropy of mixing (ΔS_mix) is generally positive as the random dispersal of solute molecules in the solvent increases the disorder of the system[4].

Caption: Thermodynamic contributions to the dissolution process.

A positive enthalpy of mixing (endothermic dissolution) indicates that the energy required to break the crystal lattice is greater than the energy released during solvation. In such cases, the dissolution is driven by the positive entropy of mixing, and solubility will likely increase with temperature[5][6]. Conversely, a negative enthalpy of mixing (exothermic dissolution) suggests strong solute-solvent interactions, and solubility may decrease with increasing temperature.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following protocol outlines a robust and self-validating method for determining the solubility of 1-(Chloromethyl)-3-methyl-2-nitrobenzene in an organic solvent at a specific temperature. This method is based on the principle of allowing a suspension of the solute in the solvent to reach equilibrium, followed by the quantification of the dissolved solute in a saturated solution[2].

Materials and Equipment

-

1-(Chloromethyl)-3-methyl-2-nitrobenzene (analytical grade)

-

Organic solvents (HPLC grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Mixture:

-

Add an excess amount of 1-(Chloromethyl)-3-methyl-2-nitrobenzene to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Dilution:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of 1-(Chloromethyl)-3-methyl-2-nitrobenzene of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Safety Precautions

-

Handle 1-(Chloromethyl)-3-methyl-2-nitrobenzene and all organic solvents in a well-ventilated fume hood[7].

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[8].

-

1-(Chloromethyl)-3-methyl-2-nitrobenzene is expected to be a corrosive and irritating compound[3]. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice[9].

-

Consult the Safety Data Sheet (SDS) for 1-(Chloromethyl)-3-methyl-2-nitrobenzene and all solvents used for detailed safety information[7][8].

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 3: Example Template for Presenting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

By determining the solubility at different temperatures, the thermodynamic parameters of dissolution can be estimated using the van't Hoff equation. This allows for a deeper understanding of the dissolution process and can be used to predict solubility at other temperatures[2].

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.

- PubChem. (n.d.). 1-(Chloromethyl)-3-methyl-2-nitrobenzene.

- CymitQuimica. (n.d.). CAS 83-42-1: 1-Chloro-2-methyl-3-nitrobenzene.

- (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-3-nitrobenzene.

- ScienceDirect. (2016, November 15). Solubility of 2,4-dinitroaniline in nine organic solvents were determined.

- ECHEMI. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene SDS, 83-42-1 Safety Data Sheets.

- ResearchGate. (n.d.). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures | Request PDF.

- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1633 - 1-CHLORO-3-NITROBENZENE.

- ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15) | Request PDF.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- ChemScene. (2026, January 1). Safety Data Sheet.

- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 1-Chloro-2-nitrobenzene 99 88-73-3.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-(chloromethyl)-3-nitro- (CAS 619-23-8).

- (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- ChemBK. (2024, April 9). 1-chloro-2-methyl-3-nitrobenzene.

- Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

Sources

- 1. CAS 83-42-1: 1-Chloro-2-methyl-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 1-(Chloromethyl)-3-methyl-2-nitrobenzene | C8H8ClNO2 | CID 13573563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

Chemoselective Alkylation: The Reactivity Architecture of Nitro-Substituted Benzyl Chlorides

Executive Summary: The Ambivalent Electrophile

For researchers in medicinal chemistry and chemical biology, nitro-substituted benzyl chlorides (

Furthermore, the ortho-isomer (

Electronic Theory & Kinetic Profiling

The Hammett Switch: vs.

The reactivity of benzyl chlorides is governed by the stability of the transition state. The nitro group (

-

Suppression: In unimolecular substitution, the rate-determining step is carbocation formation. The

-

Activation: In bimolecular substitution with strong nucleophiles (e.g., amines, azides), the

Comparative Kinetic Data

The following table summarizes the relative rate constants (

Table 1: Substituent Effects on Benzyl Chloride Reactivity

| Substituent (Para) | Relative Solvolysis Rate ( | Relative Substitution Rate ( | Mechanism Dominance | |

| -0.27 | ~4,000 | 0.8 | Strong | |

| -0.17 | ~40 | 1.5 | Mixed | |

| 0.00 | 1.0 (Reference) | 1.0 (Reference) | Mixed | |

| +0.78 | < 0.0001 | > 2.5 | Strict |

*Solvolysis in 50% Ethanol/Water. Note the massive retardation by the nitro group.

**

The Ortho-Effect & Photochemistry

While the para isomer is a kinetic standard for alkylation, the ortho-nitrobenzyl chloride is sterically hindered, reacting slower in

Experimental Protocols

Protocol A: Synthesis of p-Nitrobenzyl Chloride

Commercial supplies of benzyl chlorides often degrade into HCl and alcohols. For critical applications, fresh synthesis from the alcohol is recommended to ensure stoichiometry.

Reagents: p-Nitrobenzyl alcohol, Thionyl Chloride (

Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a

drying tube. -

Dissolution: Dissolve 15.3 g (0.1 mol) of p-nitrobenzyl alcohol in 100 mL of anhydrous DCM. Add 2-3 drops of dry DMF (catalyst).

-

Addition: Cool to 0°C. Add 14.3 g (0.12 mol) of

dropwise over 20 minutes.-

Note: The electron-withdrawing nitro group makes the alcohol less nucleophilic; the catalyst is crucial to form the Vilsmeier-Haack-like intermediate.

-

-

Reflux: Warm to room temperature, then reflux gently for 3-4 hours until gas evolution (HCl/SO2) ceases.

-

Workup: Evaporate solvent and excess

under reduced pressure. Recrystallize the solid residue from n-heptane or toluene. -

Validation: Melting point (71–73°C) and

-NMR (Singlet at

Protocol B: Chemoselective N-Alkylation (Drug Linker Synthesis)

This protocol demonstrates the

Reagents: p-Nitrobenzyl chloride, Secondary Amine (e.g., Morpholine),

Workflow:

-

Suspend 1.2 eq of anhydrous

in -

Add 1.0 eq of secondary amine. Stir at RT for 10 min.

-

Add 1.0 eq of p-nitrobenzyl chloride dissolved in minimal

dropwise. -

Heat to 60°C. Monitor via TLC (Stationary phase: Silica; Mobile phase: 30% EtOAc/Hexane).

-

Observation: The spot for the chloride (

) will disappear; the amine product is more polar.

-

-

Purification: Filter inorganic salts. Concentrate filtrate. Acid-base extraction is preferred to remove unreacted neutral chloride.

Safety & Toxicology Architecture

Nitro-substituted benzyl chlorides are potent alkylating agents and lachrymators. Their handling requires a "Zero-Skin-Contact" protocol.[1][2]

Lachrymator Control

-

Mechanism: These compounds alkylate TRPA1 channels in sensory nerves, causing intense tearing and respiratory distress.

-

Containment: All weighing and transfers must occur inside a certified fume hood.

-

Neutralization: Glassware should be rinsed with a dilute solution of ammonia or 5% NaOH in methanol before removal from the hood. This converts residual chloride to the less volatile alcohol/ether.

Genotoxicity

-

Risk: As alkylating agents, they can form DNA adducts. p-Nitrobenzyl chloride is mutagenic in Ames tests (Strain TA100).

-

PPE: Double nitrile gloves (0.11 mm minimum thickness each) are mandatory. Immediate removal of gloves upon splash contact is required.

References

-

Kinetic Studies of Benzyl Chlorides

-

Photolabile Protecting Groups

-

Synthesis Protocol

-

Solvolysis Mechanisms

-

Safety D

-

Title: 4-Nitrobenzyl chloride Safety Data Sheet.[7]

- Source: Fisher Scientific.

-

Sources

- 1. 2-Methyl-3-nitrobenzyl chloride(60468-54-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.es [fishersci.es]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Nitro-3-Methylbenzaldehyde

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of 2-nitro-3-methylbenzaldehyde, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The synthetic strategy begins with the commercially available starting material, m-xylene, and proceeds through a sequence of nitration, free-radical chlorination, and subsequent oxidation. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and comparative analysis of critical steps to ensure both reproducibility and a deep understanding of the process. We will explore several established methods for the final oxidation of the key 2-nitro-3-methylbenzyl chloride precursor, including the Sommelet, Hass-Bender, and Kröhnke oxidations, providing a robust framework for procedural selection based on laboratory capabilities and desired outcomes.

Strategic Overview: A Multi-Step Approach

The synthesis of 2-nitro-3-methylbenzaldehyde necessitates a strategic, multi-step approach as direct functionalization is not feasible. The target molecule requires precise placement of three different substituents on the aromatic ring. Our synthetic design begins with the nitration of m-xylene to introduce the nitro group, followed by selective halogenation of a methyl group to form the requisite "benzyl chloride precursor." The final stage involves the oxidation of this benzylic chloride to the target aldehyde. This overall workflow is designed to control regioselectivity and maximize the yield of the desired product.

Caption: Overall synthetic pathway from m-xylene to 2-nitro-3-methylbenzaldehyde.

Step 1: Synthesis of 2-Nitro-m-xylene via Electrophilic Nitration

Mechanistic Rationale

The nitration of m-xylene is a classic example of electrophilic aromatic substitution. The two methyl groups are ortho-, para-directing activators. Nitration can occur at the C2, C4, or C5 positions. The C2 position is sterically hindered by two adjacent methyl groups, making substitution less likely. The C4 position (para to one methyl group and ortho to the other) is the most electronically activated and sterically accessible, leading to 4-nitro-m-xylene as the major product. The C5 position is sterically accessible but meta to both methyl groups, so it is not favored. The desired 2-nitro-m-xylene is formed as a minor isomer.[1][2] Therefore, careful control of reaction conditions and an efficient purification strategy are critical.

Protocol: Mixed-Acid Nitration of m-Xylene

This protocol is adapted from established procedures for the mononitration of xylenes.[3]

Materials:

-

m-Xylene (99%)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

Procedure:

-

Equip the three-neck flask with the stirrer, dropping funnel, and thermometer, and place it in a large ice bath.

-

Carefully add 120 mL of concentrated sulfuric acid to the flask and cool to below 10°C with stirring.

-

Prepare the nitrating mixture by slowly adding 50 mL of concentrated nitric acid to 70 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Slowly add the prepared nitrating mixture to the dropping funnel.

-

Add 100 mL (0.84 mol) of m-xylene to the stirred sulfuric acid in the reaction flask, ensuring the temperature remains below 15°C.

-

Add the nitrating mixture dropwise from the funnel to the m-xylene solution over a period of 60-90 minutes. Crucially, maintain the internal temperature between 25-30°C. Use the ice bath to control the exothermic reaction.

-

After the addition is complete, continue stirring at 30°C for an additional 60 minutes to ensure the reaction goes to completion.[3]

-

Pour the reaction mixture slowly and carefully onto 500 g of crushed ice in a large beaker with stirring.

-

Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous acid layer.

-

Wash the organic layer sequentially with 100 mL of cold water, two 100 mL portions of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude oil is a mixture of 4-nitro-m-xylene and 2-nitro-m-xylene. These isomers must be separated by fractional vacuum distillation.

| Parameter | Condition | Rationale |

| Reactant Ratio | ~1.08 moles H₂SO₄ per mole of xylene | Catalyzes the formation of the nitronium ion (NO₂⁺) from nitric acid. |

| Nitric Acid | 10% molar excess | Ensures complete consumption of the starting m-xylene. |

| Temperature | 30°C | Balances reaction rate with minimizing the formation of dinitrated byproducts.[3] |

| Reaction Time | 60 minutes post-addition | Allows for maximum conversion to mononitrated products.[3] |

| Typical Isomer Ratio | ~85-90% 4-nitro-m-xylene : 10-15% 2-nitro-m-xylene | Reflects the directing effects of the methyl groups, favoring substitution at the C4 position.[2][4] |

Step 2: Synthesis of 2-Nitro-3-methylbenzyl Chloride

Mechanistic Rationale

The conversion of the methyl group of 2-nitro-m-xylene to a chloromethyl group is achieved via a free-radical halogenation. The reaction is initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide), which generates a chlorine radical from a source like N-chlorosuccinimide (NCS) or sulfuryl chloride. This radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical. The benzyl radical then reacts with another equivalent of the chlorine source to form the product, 2-nitro-3-methylbenzyl chloride, and propagate the radical chain. Selectivity for the methyl group at the 3-position over the 1-position can be influenced by steric and electronic factors, though mixtures may occur.

Protocol: Free-Radical Chlorination with NCS

Materials:

-

2-Nitro-m-xylene

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Benzene

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

UV lamp (optional, but recommended for initiation)

Procedure:

-

In the round-bottom flask, dissolve 10 g (0.066 mol) of 2-nitro-m-xylene in 150 mL of CCl₄.

-

Add 9.7 g (0.073 mol, 1.1 equivalents) of NCS and a catalytic amount (approx. 160 mg, 1 mol%) of BPO.

-

Fit the flask with a reflux condenser and flush the system with an inert gas.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. For more reliable initiation, irradiate the flask with a UV lamp.

-

Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the surface.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.

-

Filter off the succinimide and wash it with a small amount of cold CCl₄.

-

Combine the filtrates and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or by recrystallization from a solvent such as hexanes to yield pure 2-nitro-3-methylbenzyl chloride.

Step 3: Oxidation of the Benzyl Chloride to the Aldehyde

This final transformation is the most critical step. Several methods exist to oxidize a benzyl halide to an aldehyde without over-oxidation to the carboxylic acid. The choice of method often depends on reagent availability, scale, and tolerance for specific byproducts.

Method A: The Sommelet Reaction

The Sommelet reaction provides a mild method for converting benzylic halides to aldehydes using hexamethylenetetramine (hexamine).[5][6]

Mechanistic Insight: The reaction begins with the nucleophilic attack of a nitrogen atom in hexamine on the benzylic carbon, displacing the chloride to form a quaternary ammonium salt (a hexaminium salt). This salt is then hydrolyzed under aqueous acidic conditions. The mechanism involves the transfer of a hydride from the benzylic carbon to a methylene group derived from the hexamine cage, which ultimately hydrolyzes to form the aldehyde and methylamine byproducts.[5][6]

Caption: Simplified mechanism of the Sommelet reaction.

Protocol:

-

Dissolve 10 g (0.054 mol) of 2-nitro-3-methylbenzyl chloride in 100 mL of chloroform or 50% aqueous acetic acid.

-

Add 8.3 g (0.059 mol, 1.1 equivalents) of hexamine to the solution.

-

Heat the mixture to reflux for 2-3 hours. The hexaminium salt will often precipitate during this time.

-

Cool the mixture and collect the precipitated salt by filtration. Wash the salt with a small amount of cold ethanol or diethyl ether.

-

To hydrolyze the salt, add it to 150 mL of 50% aqueous acetic acid and reflux the mixture for 2 hours.

-

Cool the reaction mixture and extract the product with three 75 mL portions of diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-nitro-3-methylbenzaldehyde.

-

Purify the product via vacuum distillation or column chromatography.

Method B: The Hass-Bender Oxidation

This method utilizes the sodium salt of 2-nitropropane to convert benzyl halides into the corresponding benzaldehydes.[7][8]

Mechanistic Insight: The reaction begins with the deprotonation of 2-nitropropane to form a nitronate anion. This anion acts as a nucleophile, but unlike in a Henry reaction, the attack occurs through an oxygen atom on the benzylic carbon (O-alkylation) in an Sₙ2 displacement of the chloride. The resulting intermediate undergoes a pericyclic rearrangement, followed by decomposition to yield the benzaldehyde product and dimethyloxime as a byproduct.[7]

Protocol:

-

Prepare a solution of sodium ethoxide by carefully dissolving 1.5 g (0.065 mol) of sodium metal in 50 mL of absolute ethanol under an inert atmosphere.

-

To the cooled sodium ethoxide solution, add 5.8 g (0.065 mol) of 2-nitropropane dropwise, keeping the temperature below 25°C.

-

In a separate flask, dissolve 10 g (0.054 mol) of 2-nitro-3-methylbenzyl chloride in 50 mL of absolute ethanol.

-

Add the benzyl chloride solution to the sodium 2-nitropropanate solution and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the mixture by adding glacial acetic acid.

-

Remove the ethanol via rotary evaporation.

-

Add 100 mL of water to the residue and extract the product with three 50 mL portions of diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to give the crude aldehyde, which can be purified as described previously.

Comparison of Oxidation Methods

| Method | Reagents | Pros | Cons | Typical Yield |

| Sommelet Reaction | Hexamine, Water/Acetic Acid | Mild conditions, readily available and inexpensive reagents.[5] | Can be slow, isolation of the intermediate salt is sometimes required.[9] | 50-70% |

| Hass-Bender Oxidation | Sodium salt of 2-nitropropane, Ethanol | Good for substrates sensitive to harsh conditions.[7][8] | Requires anhydrous conditions, 2-nitropropane is a regulated substance. | 60-80% |

| Kröhnke Oxidation | Pyridine, p-Nitrosodimethylaniline, Acid | High yields, generally clean reactions.[10] | Involves toxic reagents (pyridine) and a carcinogenic reagent (p-nitrosodimethylaniline). | 70-90% |

Safety and Handling

-

Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Perform nitrations in a well-ventilated chemical fume hood.

-

Halogenating Agents: NCS and CCl₄ are toxic and/or carcinogenic. Handle with extreme care in a fume hood. Benzyl chlorides are lachrymators and skin irritants.

-

Nitroaromatics: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

-

Exothermic Reactions: The nitration step is highly exothermic. Maintain strict temperature control with an efficient cooling bath to prevent runaway reactions and the formation of dangerous, over-nitrated byproducts.

References

-

Filo. (2025, March 14). How are products formed in nitration of m xylene? Retrieved from Filo. [Link]

-

Zhang, L., et al. (2021). Process design of two-step mononitration of m-xylene in a microreactor. ResearchGate. [Link]

-

Kobe, K. A., & Brennecke, H. M. (1954). Mononitration of m-Xylene. Industrial & Engineering Chemistry. [Link]

- Reddy, K. M., et al. (2002). Process for the nitration of xylene isomers using zeolite beta catalyst.

- Wang, Y., et al. (2015). Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.

-

Wikipedia. Hass–Bender oxidation. Retrieved February 24, 2026, from [Link]

-

PrepChem. Preparation of 2-Nitro-3-Methylbenzotrichloride. Retrieved February 24, 2026, from [Link]

-

SynArchive. Hass-Bender Oxidation. Retrieved February 24, 2026, from [Link]

- Černuch, E., et al. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.

- Partenheimer, W. (1996). Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds.

-

Grokipedia. Sommelet reaction. Retrieved February 24, 2026, from [Link]

-

European Patent Office. (1987). A process for preparing substituted benzotrichloride compounds. (EP 0150169 B1). [Link]

- Name Reactions in Organic Synthesis. Sommelet Reaction.

- Google Patents. Production of 2-nitro-3-methylbenzoic acid. (JPH05132450A).

-

Wikipedia. Sommelet reaction. Retrieved February 24, 2026, from [Link]

- Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions.

Sources

- 1. How are products formed in nitration of m xylene? | Filo [askfilo.com]

- 2. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 7. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]

Preparation of hydroxybenzophenone UV stabilizers using nitrobenzyl intermediates

Application Notes & Protocols

Topic: Preparation of Hydroxybenzophenone UV Stabilizers Using Nitrobenzyl Intermediates

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxybenzophenone-based compounds are a cornerstone in the formulation of ultraviolet (UV) stabilizers, critical for protecting materials and pharmaceutical formulations from photodegradation. While direct Friedel-Crafts acylation of phenols is a common synthetic route, it can suffer from poor regioselectivity and side reactions.[1] This guide details an alternative, multi-step synthetic strategy that utilizes nitrobenzyl intermediates. This approach offers a robust and controlled pathway to specific isomers of hydroxybenzophenones by building the molecular framework sequentially before introducing the critical hydroxyl group in the final step. The core of this strategy involves an initial Williamson ether synthesis, followed by nitro group reduction, and finally, a diazotization-hydroxylation sequence. This document provides a comprehensive overview of the chemical principles, step-by-step experimental protocols, and critical safety considerations for each stage of the synthesis.

Introduction and Strategic Overview

Benzophenone derivatives containing hydroxyl groups, particularly at the ortho position to the carbonyl, are highly effective UV absorbers. Their mechanism involves the formation of a stable intramolecular hydrogen bond between the hydroxyl and carbonyl groups. This arrangement allows for the efficient dissipation of absorbed UV energy as heat through a tautomerization process, preventing the energy from initiating degradative chemical reactions.[2]

The synthetic route detailed herein circumvents the challenges of direct acylation by using a nitrobenzyl group as a masked precursor for the desired hydroxyl functionality. This method provides greater control over the final product's substitution pattern.

The overall synthetic pathway can be visualized as a three-stage process:

-

Ether Formation: Coupling a substituted phenol with a nitrobenzyl halide to form a nitrobenzyl phenyl ether.

-

Amine Formation: Selective reduction of the aromatic nitro group to a primary amine.

-

Hydroxylation: Conversion of the primary amine to a hydroxyl group via a diazonium salt intermediate.[3]

Overall Synthetic Workflow

Part A: Synthesis of the Nitrobenzyl Phenyl Ether Intermediate

Principle and Mechanism

This stage employs the Williamson ether synthesis, a classic Sₙ2 reaction where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[4][5] Phenols are sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate or sodium hydroxide.[6] The choice of a primary benzyl halide (e.g., nitrobenzyl chloride) is crucial as Sₙ2 reactions are most efficient with unhindered substrates.[5]

Causality: The reaction is typically performed in a polar aprotic solvent like acetone or dimethylformamide (DMF), which effectively solvates the cation (e.g., K⁺) but not the phenoxide anion, leaving the latter highly nucleophilic and accelerating the reaction rate.[7]

Detailed Experimental Protocol: Synthesis of 4-(4-Nitrobenzyloxy)phenol

This protocol describes the synthesis of a representative intermediate. Molar equivalents should be adjusted based on the specific starting materials used.

Materials:

-

4-Hydroxyphenol (hydroquinone): 1.0 eq.

-

4-Nitrobenzyl chloride: 1.05 eq.

-

Potassium carbonate (K₂CO₃), anhydrous: 2.0 eq.

-

Acetone, anhydrous: 10 mL per gram of hydroquinone

-

Potassium iodide (KI), catalytic amount

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenol, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.

-

Add anhydrous acetone to the flask. Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 4-nitrobenzyl chloride to the suspension.

-

Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of fresh acetone.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then dissolved in ethyl acetate and washed sequentially with 1M NaOH (to remove unreacted phenol) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure nitrobenzyl phenyl ether.

Characterization: Successful synthesis can be confirmed by ¹H NMR (appearance of benzylic protons ~5.0-5.2 ppm) and IR spectroscopy (characteristic C-O-C ether stretch ~1250 cm⁻¹ and strong nitro group stretches ~1520 and 1340 cm⁻¹).

Part B: Reduction of the Nitro Group to a Primary Amine

Principle and Mechanism

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[8] A variety of reducing agents can accomplish this, including catalytic hydrogenation (H₂ over Pd/C) or metal/acid combinations.[9][10] For laboratory-scale synthesis, stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a reliable and effective method.[9] The mechanism involves the transfer of electrons from the metal (Sn²⁺ being oxidized to Sn⁴⁺) to the nitro group, followed by protonation steps that ultimately lead to the amine and water.

Causality: The reaction is performed in a strong acidic medium (HCl) which serves to protonate the intermediates and keep the resulting amine in its soluble ammonium salt form, preventing side reactions. A basic workup is then required to neutralize the acid and liberate the free amine.

Detailed Experimental Protocol: Synthesis of 4-(4-Aminobenzyloxy)phenol

Materials:

-

4-(4-Nitrobenzyloxy)phenol: 1.0 eq.

-

Stannous chloride dihydrate (SnCl₂·2H₂O): 4.0-5.0 eq.

-

Concentrated Hydrochloric Acid (HCl): Sufficient volume to dissolve the tin salt

-

Sodium hydroxide (NaOH), 5M solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve stannous chloride dihydrate in concentrated HCl. This may require gentle warming.

-

Add the solution of the nitro-intermediate in ethanol or THF to the SnCl₂/HCl solution dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the mixture to 60-70°C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully neutralize the mixture by adding 5M NaOH solution. This is a highly exothermic process and requires efficient cooling. A thick, white precipitate of tin hydroxides will form. Continue adding base until the solution is strongly alkaline (pH > 12).

-

Extract the aqueous slurry with ethyl acetate (3 x volume). The product amine will move into the organic layer.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the aminobenzyl phenyl ether, which can be purified further if necessary.

Characterization: The conversion is confirmed by the disappearance of the nitro group peaks in the IR spectrum and the appearance of N-H stretching bands (~3300-3500 cm⁻¹). In ¹H NMR, the aromatic proton signals will shift due to the change from a strongly electron-withdrawing (-NO₂) to a strongly electron-donating (-NH₂) group.

Part C: Diazotization and Hydroxylation

Principle and Mechanism

This final stage is the most critical and sensitive. It proceeds via a Sandmeyer-type reaction.[11][12] The primary aromatic amine is first converted into an aryl diazonium salt by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[13][14] This process, known as diazotization, must be carried out at low temperatures (0-5°C) as diazonium salts are thermally unstable.[15]

The resulting diazonium salt is a superb leaving group (N₂ gas).[16] By simply heating the aqueous solution of the diazonium salt, the diazonium group is displaced by water (a weak nucleophile) to form the corresponding phenol.[17][18]

Causality: Strict temperature control below 5°C is paramount during diazotization to prevent the premature decomposition of the diazonium salt and to minimize side reactions.[15] The in situ generation of nitrous acid is necessary because it is unstable and decomposes readily.[]

Detailed Experimental Protocol: Synthesis of 4-(4-Hydroxybenzyloxy)phenol

Materials:

-

4-(4-Aminobenzyloxy)phenol: 1.0 eq.

-

Hydrochloric Acid (HCl), 3M: ~10 mL per gram of amine

-

Sodium nitrite (NaNO₂): 1.1 eq.

-

Urea (small amount)

-

Sulfuric Acid (H₂SO₄), 10% v/v

Procedure:

-

Dissolve the amino-intermediate in 3M HCl in a beaker, cooling it in an ice-salt bath to maintain a temperature between 0 and 5°C. Stir until a fine slurry of the amine hydrochloride salt is formed.

-

In a separate flask, prepare a solution of sodium nitrite in cold water.

-

Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the temperature never exceeds 5°C . Monitor for the presence of excess nitrous acid using starch-iodide paper (should turn blue).

-

Once the addition is complete and a slight excess of nitrous acid is detected, stir for an additional 15 minutes at 0-5°C.

-

Quench the excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative.

-

To facilitate hydrolysis, add the cold diazonium salt solution to a separate flask containing boiling 10% aqueous H₂SO₄. Vigorous evolution of N₂ gas will be observed.

-

After the gas evolution ceases, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary and Troubleshooting

| Stage | Reaction | Key Parameters | Typical Yield | Troubleshooting Guide |

| A | Williamson Ether Synthesis | Reflux, 12-18h | 70-90% | Low Yield: Ensure anhydrous conditions; use a stronger base if needed.[20] |

| B | Nitro Reduction | 60-70°C, 2-4h | 80-95% | Incomplete Reaction: Increase amount of SnCl₂ or reaction time. Product Loss: Ensure workup pH is >12 to fully precipitate tin salts and liberate the free amine. |

| C | Diazotization/Hydroxylation | 0-5°C (Diazotization), Reflux (Hydrolysis) | 50-70% | Low Yield/Dark Tars: Temperature exceeded 5°C during diazotization.[15] Incomplete Diazotization: Ensure sufficient acid and NaNO₂ are used. |

Safety and Handling

-

Nitroaromatic Compounds: Many nitroaromatics are toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Acids and Bases: Concentrated HCl, H₂SO₄, and strong NaOH solutions are highly corrosive. Handle with extreme care. Neutralization steps are highly exothermic and require effective cooling.

-

Diazonium Salts: Solid diazonium salts are notoriously unstable and can be shock-sensitive explosives.[21] NEVER isolate the diazonium salt intermediate. Always use it in situ as a solution.[15] Maintain strict temperature control and quench any excess nitrous acid with urea or sulfamic acid before heating or disposal.[15] All operations involving diazonium salts should be conducted behind a blast shield.[22]

References

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

-

BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-4'-hydroxybenzophenone. Available at: [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

ReactionFlash. (n.d.). Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Chemistry Notes. (2020). DIAZONIUM SALTS. Available at: [Link]

-

BYJU'S. (2019). Diazotization Reaction Mechanism. Available at: [Link]

- Google Patents. (n.d.). CN101298414A - Preparation of 4-hydroxy benzophenone.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

-

Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

-

Eureka | Patsnap. (2008). Preparation of 4-hydroxy benzophenone. Available at: [Link]

-

OrganicChemGuide. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

Semantic Scholar. (2012). Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

-

ResearchGate. (2012). (PDF) Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

-

University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Application of Reactive Dyes Containing a Hydroxybenzophenone Ultraviolet Absorber. Available at: [Link]

-

ResearchGate. (n.d.). Chemical derivatization of aminobenzyl-modified carbons by reaction.... Available at: [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]

-

IntechOpen. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

-

Scribd. (n.d.). Diazotization. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). A single-pot synthesis of 4-hydroxybenzophenones via acid-catalyzed alkoxylation of p-quinone methides followed by DDQ-assisted oxo-demethoxylation. Available at: [Link]

-

ResearchGate. (2022). (PDF) Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. Available at: [Link]

-

MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Available at: [Link]

Sources

- 1. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. byjus.com [byjus.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. jsynthchem.com [jsynthchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. synarchive.com [synarchive.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 16. organicchemistryguide.com [organicchemistryguide.com]

- 17. orgosolver.com [orgosolver.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. auckland.ac.nz [auckland.ac.nz]

Troubleshooting & Optimization

Technical Support Center: Stability Management for 1-(Chloromethyl)-3-methyl-2-nitrobenzene

Executive Summary & Compound Profile

1-(Chloromethyl)-3-methyl-2-nitrobenzene (also referred to as 2-Nitro-3-methylbenzyl chloride) is a highly reactive benzylic halide intermediate. Its structural utility in drug development—specifically as a scaffold for heterocyclic synthesis—is matched by its inherent instability.

Critical Hazard: This compound is a potent lachrymator and corrosive agent. Degradation not only destroys the reagent but releases hydrogen chloride (HCl) gas, creating an inhalation hazard and pressurizing storage vessels.

| Property | Specification |

| Functional Group | Benzylic Chloride ( |

| Primary Threat | Moisture-induced Hydrolysis |

| Degradation Products | 2-Nitro-3-methylbenzyl alcohol + HCl (gas) |

| Storage Class | Corrosive / Moisture Sensitive / Cold Storage |

Module 1: The Science of Degradation

Why does this compound fail?

To prevent degradation, one must understand the mechanism. Benzylic chlorides occupy a unique reactivity "sweet spot" where they are susceptible to both

The Hydrolysis Cascade

Upon exposure to atmospheric moisture, the compound undergoes hydrolysis.[1] While the ortho-nitro group is electron-withdrawing (which theoretically destabilizes the carbocation intermediate of an

The "Acid Spike" Phenomenon: The reaction produces HCl as a byproduct. In a closed container, this HCl cannot escape. An acidic environment often catalyzes further decomposition or promotes autocatalytic cycles in impurities. Furthermore, HCl gas increases headspace pressure, compromising container seals and inviting more moisture ingress.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation flow and the critical intervention points.

Figure 1: The autocatalytic degradation loop. Note how HCl generation compromises the container, leading to further moisture ingress.

Module 2: Storage Protocols (The Double-Barrier System)

Field-proven methodologies for long-term stability.

Do not rely on the vendor's original packaging once opened. Implement the Double-Barrier System immediately upon receipt.

Step-by-Step Storage SOP

-

Primary Containment (The Vessel):

-

Transfer material to an amber glass vial (protects from photolysis).

-

Cap Selection: Use a cap with a Teflon (PTFE) liner .

-

Why? Standard polyethylene cone liners are permeable to HCl gas over time; PTFE is chemically inert.

-